4-Hydroxyglibenclamide

Übersicht

Beschreibung

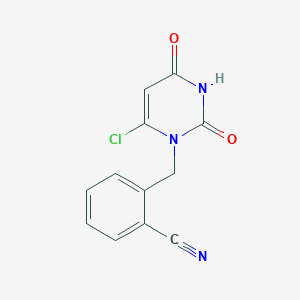

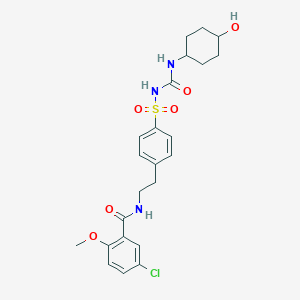

4-Hydroxyglibenclamide is a metabolite of Glyburide, an antidiabetic drug . It has a molecular formula of C23H28ClN3O6S and a molecular weight of 510.0 g/mol . The IUPAC name for 4-Hydroxyglibenclamide is 5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide .

Synthesis Analysis

The synthesis of Glibenclamide, the parent drug of 4-Hydroxyglibenclamide, has been demonstrated in a semi-telescoped continuous flow process with an overall yield of 80–85% within 10 minutes total residence time .

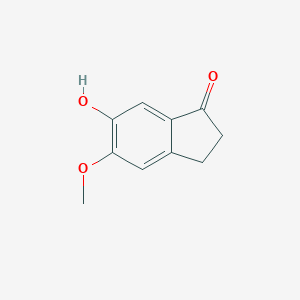

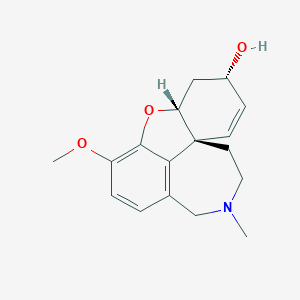

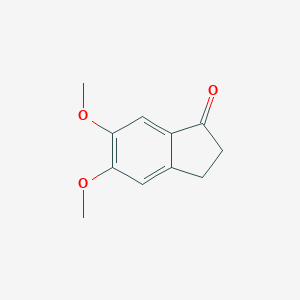

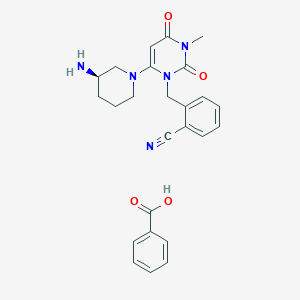

Molecular Structure Analysis

The molecular structure of 4-Hydroxyglibenclamide includes a variety of functional groups, such as a chlorobenzene ring, a methoxy group, a carbamoylsulfamoyl group, and a hydroxycyclohexyl group .

Physical And Chemical Properties Analysis

4-Hydroxyglibenclamide has a variety of physical and chemical properties, including its molecular weight, molecular formula, and the presence of various functional groups .

Wissenschaftliche Forschungsanwendungen

Treatment of Acute CNS Injury

4-Hydroxyglibenclamide has been found to have protective effects in acute CNS injury . It acts via inhibition of the Sur1-Trpm4 channel and, in some cases, via brain K ATP channels . It has been shown to be beneficial in several clinically relevant rodent models of ischemic and hemorrhagic stroke, traumatic brain injury, spinal cord injury, neonatal encephalopathy of prematurity, and metastatic brain tumor . It acts on microvessels to reduce edema formation and secondary hemorrhage, inhibits necrotic cell death, exerts potent anti-inflammatory effects, and promotes neurogenesis .

Clinical Trials for Traumatic Brain Injury and Stroke

Phase II clinical trials have begun to evaluate an intravenous formulation of glibenclamide in patients with traumatic brain injury and stroke . The use of glibenclamide for the treatment of acute CNS injury is highly promising .

Hypoglycemic Activity

The main metabolites of glyburide (glibenclamide), 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2), have been found to have a hypoglycemic effect in humans . This effect is due to increased insulin secretion .

Insulin-Releasing Effect

In addition to its hypoglycemic activity, 4-Hydroxyglibenclamide has an insulin-releasing effect . This effect is also attributed to its metabolites, M1 and M2 .

Wirkmechanismus

Target of Action

4-Hydroxyglibenclamide, also known as rac trans-4-Hydroxy Glyburide, primarily targets the ATP-sensitive potassium channels (K_ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . These channels play a crucial role in insulin secretion, making them a key target for antidiabetic medications.

Mode of Action

The compound works by binding to and inhibiting the SUR1 . This inhibition causes cell membrane depolarization, which opens voltage-dependent calcium channels . The influx of calcium ions triggers the exocytosis of insulin granules, leading to an increase in insulin secretion . This increased insulin secretion helps to lower blood glucose levels, making 4-Hydroxyglibenclamide an effective treatment for type 2 diabetes.

Biochemical Pathways

It is known that the compound’s action on sur1 leads to an increase in insulin secretion . This insulin then acts on various tissues in the body, promoting glucose uptake and utilization, and inhibiting glucose production. These actions collectively contribute to the regulation of blood glucose levels.

Pharmacokinetics

The pharmacokinetics of 4-Hydroxyglibenclamide are complex. It is an active metabolite of the antidiabetic compound glyburide, formed by the action of cytochrome P450 (CYP) isoforms CYP2C8 and CYP2C9 . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by factors such as renal function . Detailed studies on the pharmacokinetics of 4-Hydroxyglibenclamide are currently lacking.

Result of Action

The primary result of 4-Hydroxyglibenclamide’s action is an increase in insulin secretion, leading to a decrease in blood glucose levels . This makes it an effective treatment for type 2 diabetes. Like other sulfonylureas, it can cause hypoglycemia as a side effect .

Action Environment

The action, efficacy, and stability of 4-Hydroxyglibenclamide can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s renal function . Additionally, factors such as diet and exercise, which can influence blood glucose levels, may also affect the compound’s efficacy.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWSGCQEWOOQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177737, DTXSID601308718 | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxyglibenclamide | |

CAS RN |

23155-04-6, 23155-00-2 | |

| Record name | 4′-Hydroxyglibenclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Hydroxyglyburide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Hydroxyglibenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

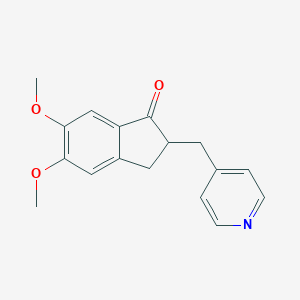

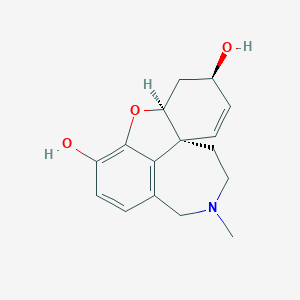

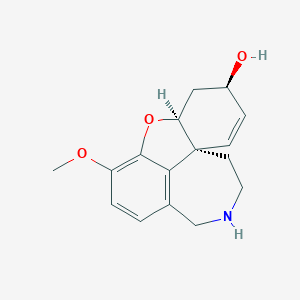

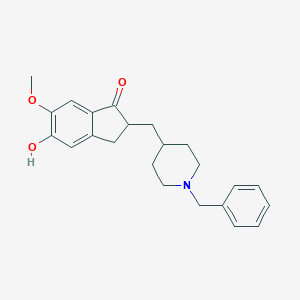

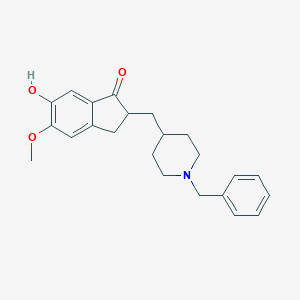

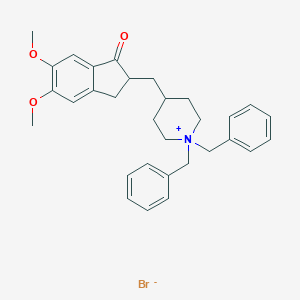

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-hydroxyglibenclamide in glibenclamide metabolism?

A: 4-Hydroxyglibenclamide represents a major metabolite of glibenclamide. The study demonstrated that approximately 36% of orally administered glibenclamide is excreted as hydroxylated metabolites in urine within 48 hours, with 4-hydroxyglibenclamide (trans-4-hydroxyglibenclamide) constituting the larger portion (27%) compared to the cis-3-hydroxyglibenclamide (8%). [] This highlights the significance of the hydroxylation pathway, particularly the formation of 4-hydroxyglibenclamide, in the elimination of glibenclamide from the body.

Q2: Does the study suggest any specific drug interactions based on the metabolic pathways of 4-hydroxyglibenclamide formation?

A: The study investigated if individuals with different metabolic capacities for debrisoquine and mephenytoin, categorized as poor and extensive metabolizers, exhibited variations in glibenclamide metabolism, particularly the formation of 4-hydroxyglibenclamide. The results indicated no significant differences in the plasma pharmacokinetics of glibenclamide or the urinary excretion of its metabolites, including 4-hydroxyglibenclamide, between these groups. [] This suggests that the metabolism of glibenclamide, particularly the formation of 4-hydroxyglibenclamide, is not significantly influenced by the genetic polymorphisms affecting debrisoquine and mephenytoin metabolism. Therefore, based on this study, significant drug interactions based solely on these specific metabolic pathways are unlikely.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B192812.png)